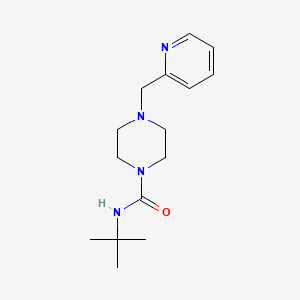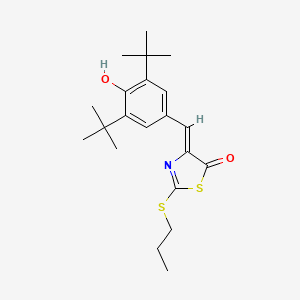![molecular formula C22H26N4O B4681550 4-methyl-N-[1-methyl-2-(1-piperidinylmethyl)-1H-benzimidazol-5-yl]benzamide](/img/structure/B4681550.png)
4-methyl-N-[1-methyl-2-(1-piperidinylmethyl)-1H-benzimidazol-5-yl]benzamide
Übersicht
Beschreibung
4-methyl-N-[1-methyl-2-(1-piperidinylmethyl)-1H-benzimidazol-5-yl]benzamide, also known as TAK-659, is a small molecule inhibitor that targets the protein kinase BTK. BTK plays a crucial role in the signaling pathways of B cells, and its inhibition has been shown to be effective in the treatment of various B cell malignancies. In
Wirkmechanismus
4-methyl-N-[1-methyl-2-(1-piperidinylmethyl)-1H-benzimidazol-5-yl]benzamide works by inhibiting the activity of BTK, a protein kinase that is essential for B cell survival and proliferation. By blocking BTK, this compound disrupts the signaling pathways that promote the growth and survival of B cell malignancies.
Biochemical and Physiological Effects
In addition to its anti-tumor activity, this compound has been shown to have other biochemical and physiological effects. For example, this compound has been shown to inhibit the activation of NF-κB, a transcription factor that is involved in the regulation of immune responses. This compound has also been shown to inhibit the production of inflammatory cytokines, such as TNF-α and IL-6.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of 4-methyl-N-[1-methyl-2-(1-piperidinylmethyl)-1H-benzimidazol-5-yl]benzamide is its specificity for BTK. Unlike other BTK inhibitors, this compound does not inhibit other kinases, such as Tec or Itk, which can lead to off-target effects. However, one limitation of this compound is its poor solubility, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for the development of 4-methyl-N-[1-methyl-2-(1-piperidinylmethyl)-1H-benzimidazol-5-yl]benzamide. One area of research is the identification of biomarkers that can predict response to this compound. Another area of research is the combination of this compound with other agents, such as immune checkpoint inhibitors, to enhance its anti-tumor activity. Additionally, the development of more potent and soluble analogs of this compound is an area of ongoing research.
Conclusion
In conclusion, this compound is a promising BTK inhibitor that has demonstrated potent anti-tumor activity in preclinical models of B cell malignancies. Its specificity for BTK and its ability to inhibit NF-κB and inflammatory cytokines make it an attractive candidate for further development. Ongoing research into the biomarkers of response, combination therapy, and the development of more potent analogs will help to further elucidate the potential of this compound in the treatment of B cell malignancies.
Wissenschaftliche Forschungsanwendungen
4-methyl-N-[1-methyl-2-(1-piperidinylmethyl)-1H-benzimidazol-5-yl]benzamide has been extensively studied in preclinical models of B cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B cell lymphoma (DLBCL). In these studies, this compound has demonstrated potent anti-tumor activity and has been shown to be well-tolerated in animal models.
Eigenschaften
IUPAC Name |
4-methyl-N-[1-methyl-2-(piperidin-1-ylmethyl)benzimidazol-5-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N4O/c1-16-6-8-17(9-7-16)22(27)23-18-10-11-20-19(14-18)24-21(25(20)2)15-26-12-4-3-5-13-26/h6-11,14H,3-5,12-13,15H2,1-2H3,(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLSNTBHHWAYHNZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)N(C(=N3)CN4CCCCC4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[3-(4-chloro-3-methyl-1H-pyrazol-1-yl)propyl]-7-(difluoromethyl)-5-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4681469.png)


![propyl 2-[(2-methyl-3-furoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B4681507.png)
![7-(3-nitrobenzylidene)-3-(3,4,5-trimethoxyphenyl)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one](/img/structure/B4681514.png)
![1-(4-bromobenzoyl)-N-[3-(methylthio)phenyl]-4-piperidinecarboxamide](/img/structure/B4681524.png)

![3,7-di-2-furoyl-1,5-dimethyl-3,7-diazabicyclo[3.3.1]nonane](/img/structure/B4681530.png)

![1-(ethylsulfonyl)-N-[2-(methylthio)phenyl]-4-piperidinecarboxamide](/img/structure/B4681547.png)
![1-methyl-3-{[4-(4-methylbenzyl)-1-piperazinyl]carbonyl}-1H-pyrazole-4-carboxylic acid](/img/structure/B4681551.png)
![N-[2-(aminocarbonyl)phenyl]-5-methyl-3-isoxazolecarboxamide](/img/structure/B4681554.png)

![2-{[(4-chloro-2-methylphenoxy)acetyl]amino}-N-cyclopropyl-3-thiophenecarboxamide](/img/structure/B4681562.png)